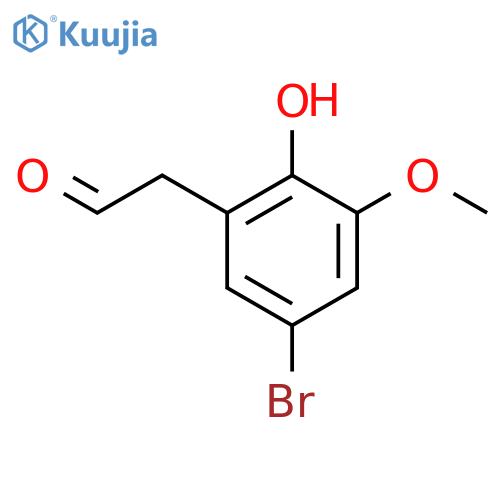Cas no 1784107-65-8 (2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde)

1784107-65-8 structure
商品名:2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde
2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- SCHEMBL21411132
- EN300-1934431
- 2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde
- 1784107-65-8
- 2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde
-
- インチ: 1S/C9H9BrO3/c1-13-8-5-7(10)4-6(2-3-11)9(8)12/h3-5,12H,2H2,1H3
- InChIKey: FTNPPOWVVTXXNI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)CC=O)O)OC
計算された属性
- せいみつぶんしりょう: 243.97351g/mol
- どういたいしつりょう: 243.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934431-10.0g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 10g |
$5528.0 | 2023-05-31 | ||
| Enamine | EN300-1934431-0.05g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 0.05g |
$1080.0 | 2023-05-31 | ||
| Enamine | EN300-1934431-0.1g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 0.1g |
$1131.0 | 2023-05-31 | ||
| Enamine | EN300-1934431-0.25g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 0.25g |
$1183.0 | 2023-05-31 | ||
| Enamine | EN300-1934431-0.5g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 0.5g |
$1234.0 | 2023-05-31 | ||
| Enamine | EN300-1934431-1.0g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 1g |
$1286.0 | 2023-05-31 | ||
| Enamine | EN300-1934431-2.5g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 2.5g |
$2520.0 | 2023-05-31 | ||
| Enamine | EN300-1934431-5.0g |
2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde |
1784107-65-8 | 5g |
$3728.0 | 2023-05-31 |
2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
1784107-65-8 (2-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetaldehyde) 関連製品
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量